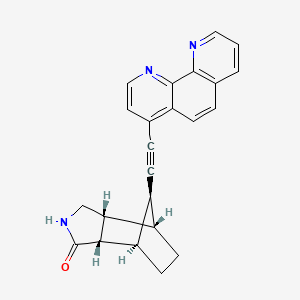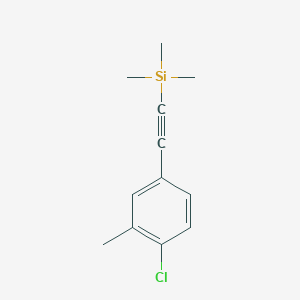
(4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group, a methyl group, and a phenylethynyl group attached to a trimethylsilane moiety. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 4-chloro-3-methylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or chromatography to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
The major products formed from these reactions include substituted phenylethynyl derivatives, carbonyl compounds, and reduced silane derivatives.
Aplicaciones Científicas De Investigación
(4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organosilicon chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the trimethylsilane moiety can enhance the compound’s lipophilicity and stability. These interactions contribute to the compound’s reactivity and potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenol: Shares the chloro and methyl groups but lacks the phenylethynyl and trimethylsilane moieties.
4-Chloro-3,5-dimethylphenol: Contains an additional methyl group compared to (4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane.
4-Chloro-3-methylphenylacetylene: Similar structure but without the trimethylsilane group.
Uniqueness
This compound is unique due to the presence of both the phenylethynyl and trimethylsilane groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15ClSi |
|---|---|
Peso molecular |
222.78 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15ClSi/c1-10-9-11(5-6-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3 |
Clave InChI |
CCNUQIYIBBFUIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C#C[Si](C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


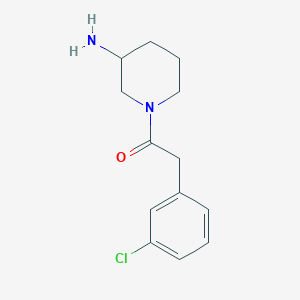
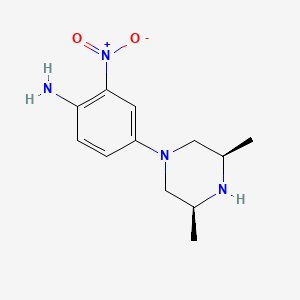
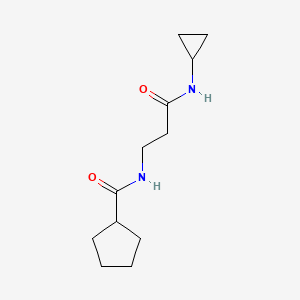
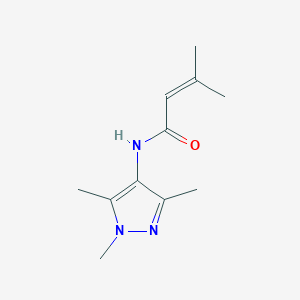

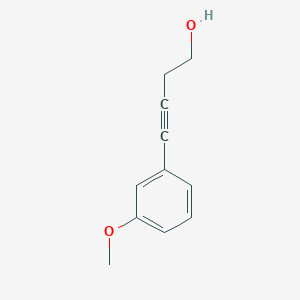


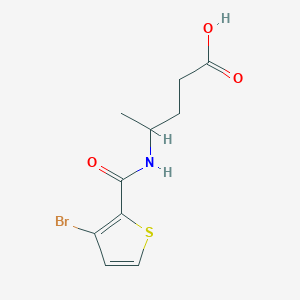

![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)


